2-Chloroadenosine
2-Chloroadenosine
(2R,3R,4S,5R)-2-(6-amino-2-chloro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.
2-Chloroadenosine is a natural product found in Ophiocordyceps sinensis with data available.
2-Chloroadenosine. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system.
2-Chloroadenosine is a natural product found in Ophiocordyceps sinensis with data available.
2-Chloroadenosine. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system.
Brand Name:
Vulcanchem
CAS No.:
103090-47-7
VCID:
VC20810990
InChI:
InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
SMILES:
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N
Molecular Formula:
C10H12ClN5O4
Molecular Weight:
301.69 g/mol
2-Chloroadenosine
CAS No.: 103090-47-7
Cat. No.: VC20810990
Molecular Formula: C10H12ClN5O4
Molecular Weight: 301.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (2R,3R,4S,5R)-2-(6-amino-2-chloro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside. 2-Chloroadenosine is a natural product found in Ophiocordyceps sinensis with data available. 2-Chloroadenosine. A metabolically stable analog of adenosine which acts as an adenosine receptor agonist. The compound has a potent effect on the peripheral and central nervous system. |
|---|---|
| CAS No. | 103090-47-7 |
| Molecular Formula | C10H12ClN5O4 |
| Molecular Weight | 301.69 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |
| Standard InChI Key | BIXYYZIIJIXVFW-UUOKFMHZSA-N |
| Isomeric SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N |
| SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N |
| Canonical SMILES | C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N |
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